2-((6-Methylpyridazin-3-yl)thio)acetic acid
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Overview
Description
2-((6-Methylpyridazin-3-yl)thio)acetic acid is an organic compound that belongs to the class of thioacids It features a pyridazine ring substituted with a methyl group at the 6-position and a thioacetic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyridazin-3-yl)thio)acetic acid typically involves the acylation of thiols. One efficient method is the reaction of 6-methylpyridazine-3-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group by the chloroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methylpyridazin-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted thioacetic acid derivatives.
Scientific Research Applications
2-((6-Methylpyridazin-3-yl)thio)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-((6-Methylpyridazin-3-yl)thio)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
2-((6-Methylpyridazin-3-yl)oxy)acetic acid: Similar structure but with an oxygen atom instead of sulfur.
2-((6-Methylpyridazin-3-yl)amino)acetic acid: Contains an amino group instead of a thio group.
Uniqueness
2-((6-Methylpyridazin-3-yl)thio)acetic acid is unique due to the presence of the thio group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and amino analogs. The sulfur atom can engage in specific interactions and reactions that are not possible with oxygen or nitrogen, making this compound valuable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H8N2O2S |
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Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-(6-methylpyridazin-3-yl)sulfanylacetic acid |
InChI |
InChI=1S/C7H8N2O2S/c1-5-2-3-6(9-8-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
JWRJQMZJPBJXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)SCC(=O)O |
Origin of Product |
United States |
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